molecular formula C18H19NO4 B2484556 [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794987-64-6

[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2484556
CAS RN: 1794987-64-6
M. Wt: 313.353
InChI Key: GJRBGZPLLDGYTC-UHFFFAOYSA-N
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Description

The compound "[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate" is part of a broader class of organic compounds that have been synthesized and studied for various chemical properties, including molecular structure, reactivity, and potential applications in fields such as materials science and medicinal chemistry. These compounds are generally characterized by their complex structures, which include aromatic rings, ester groups, and amine functionalities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds or esters and incorporating specific functional groups through reactions such as N-alkylation, esterification, and oxadiazole formation. For example, the synthesis of a depside derivative closely related to the compound was achieved through a facile approach, yielding high product purity and confirmed through techniques such as NMR, mass spectrometry, and X-ray crystal diffraction (Lv et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through advanced analytical techniques, including X-ray crystallography, which provides detailed information on the crystalline structure, molecular geometry, and intermolecular interactions. For instance, one study revealed that a related compound crystallized in the monoclinic space group P21/c, with specific unit cell parameters indicating a well-defined crystalline structure (Lv et al., 2009).

Scientific Research Applications

Catalytic Synthesis and Structural Analysis

  • Palladium-Catalyzed α-Oxidation of Aromatic Ketones : A variety of 2-(2-methylphenyl)-2-oxoethyl acetates were synthesized from aromatic ketones using palladium acetate as a catalyst, showcasing its utility in organic synthesis (Chen, Ren, Zhang, & Zhang, 2016).
  • Crystal Structure of Depside Derivative : The compound was synthesized and its structure confirmed by various spectroscopic techniques. Crystallographic analysis highlighted its monoclinic space group, contributing to structural chemistry studies (Lv, Wang, Mao, Fang, Chen, Xiong, & Zhu, 2009).

Synthesis and Medicinal Chemistry

  • Synthesis from Ascidian Polycarpa Aurata : Demonstrated the preparation of a related compound, showcasing the potential of marine organisms as a source for organic synthesis (Zhou, 2007).
  • Inhibitors for Aldose Reductase : A series of related acetate derivatives were synthesized and evaluated as inhibitors, indicating potential therapeutic applications for diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Material Science and Corrosion Studies

properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-3-5-9-15(13)19-17(20)12-23-18(21)11-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBGZPLLDGYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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